molecular formula C12H9BrN4 B1247144 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine CAS No. 213473-00-8

4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine

Cat. No.: B1247144
CAS No.: 213473-00-8
M. Wt: 289.13 g/mol
InChI Key: PKQJCYXKRNGUKQ-UHFFFAOYSA-N
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Safety and Hazards

The safety information for “4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine” suggests avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Meridianin C involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) for the bromination step, and subsequent coupling reactions to attach the 2-aminopyrimidine group .

Industrial Production Methods

Industrial production methods for Meridianin C are not extensively documented, likely due to its complex structure and the challenges associated with large-scale synthesis. advancements in synthetic chemistry and process optimization could potentially enable more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions

Meridianin C undergoes various chemical reactions, including:

    Oxidation: Oxidative reactions can modify the indole framework, potentially leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the bromine atom, leading to debromination and the formation of less substituted indole derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated, debrominated, and substituted derivatives of Meridianin C. These derivatives can exhibit different pharmacological activities and are often explored for their potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Meridianin C

Meridianin C stands out due to its potent inhibition of GSK-3β and its broad spectrum of pharmacological activities. Its unique brominated indole structure and the presence of the 2-aminopyrimidine moiety contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN4/c13-7-1-2-10-8(5-7)9(6-16-10)11-3-4-15-12(14)17-11/h1-6,16H,(H2,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQJCYXKRNGUKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)C3=NC(=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50434275
Record name Meridianin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213473-00-8
Record name Meridianin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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